1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide
Description
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 4,6-dimethylpyrimidinyl group at position 1 of the piperidine ring and a 1,3-thiazol-2-yl substituent on the ethylamine side chain. The molecule’s design combines a pyrimidine heterocycle (common in nucleotide analogs and kinase inhibitors) with a thiazole moiety (frequently associated with antimicrobial or antiviral activity), making it a candidate for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C17H23N5OS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5OS/c1-12-11-13(2)21-17(20-12)22-8-4-14(5-9-22)16(23)19-6-3-15-18-7-10-24-15/h7,10-11,14H,3-6,8-9H2,1-2H3,(H,19,23) |
InChI Key |
ATTPROGXNICIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the thiazole and piperidine moieties. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiazole Ring: This step often involves the cyclization of thioamides with α-haloketones.
Attachment of the Piperidine Carboxamide: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The compound shares structural motifs with several analogs reported in the literature, differing primarily in substituent groups on the piperidine-carboxamide scaffold. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Mechanistic and Functional Insights
SIRT2 Inhibition (SirReal2 Analog) :
The compound 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (SirReal2) is a potent SIRT2 inhibitor, demonstrating the importance of the pyrimidine-thiazole core in targeting sirtuins. The naphthalene group enhances hydrophobic interactions with the enzyme’s binding pocket. In contrast, the target compound replaces the naphthalene with a simpler thiazole-ethyl group, which may reduce steric bulk and alter selectivity .
Substituent-Driven Activity: The 4-methoxyphenyl ethyl variant () lacks the thiazole ring but retains the pyrimidine-piperidine scaffold. This modification likely impacts solubility and membrane permeability due to the methoxy group’s polarity . The fluorobenzyl-naphthalenyl analog () highlights how aromatic bulk (naphthalene) and halogenation (fluorine) can enhance binding to viral proteases, as proposed for SARS-CoV-2 inhibition.
Synthetic Utility: The ethyl pentanoate derivative () serves as a synthetic precursor for pyrimidine-containing bioactive molecules. Its benzamido group contrasts with the target compound’s thiazole-ethylamide, underscoring the role of side-chain flexibility in drug design .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The thiazole and pyrimidine groups in the target compound may confer moderate lipophilicity (clogP ~2.5–3.5), compared to the naphthalene-containing SirReal2 (clogP ~4.0), which could influence blood-brain barrier penetration or metabolic stability .
- Hydrogen Bonding: The carboxamide and pyrimidine nitrogen atoms provide hydrogen-bond acceptors/donors, critical for target engagement. The thiazole’s sulfur atom may contribute to metal coordination (e.g., in enzyme active sites) .
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an organoheterocyclic compound featuring a piperidine ring substituted with a pyrimidine and thiazole moiety. It has the following molecular formula:
- Chemical Formula : C17H19N5S
- Molecular Weight : 325.431 g/mol
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Pyrimidine Ring | 4,6-Dimethyl substitution |
| Thiazole Ring | 1,3-Thiazole moiety |
| Piperidine Backbone | N-substituted with carboxamide group |
Biological Activity Overview
The biological activities of this compound have been investigated primarily for its antiviral properties. The following sections detail specific activities and findings from various studies.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral effects against various viruses, including HIV and herpes simplex virus (HSV).
Case Study Findings:
- HIV Inhibition : In vitro studies demonstrated that derivatives of this compound showed promising anti-HIV activity, with EC50 values indicating effective inhibition of HIV replication in MT-4 cells. For example, compounds with similar structures exhibited EC50 values ranging from 5 to 28 μM against resistant strains of HIV .
- HSV Activity : Another study reported that thiazole-containing compounds significantly reduced HSV plaque formation by up to 69%, suggesting a robust antiviral mechanism .
The mechanism by which this compound exerts its biological effects involves interaction with viral proteins and host cell pathways. Specifically, it is believed to inhibit viral replication by targeting key enzymatic pathways within the virus lifecycle.
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-4-carboxamide?
The compound can be synthesized via coupling reactions between a piperidine-4-carboxylic acid derivative and a thiazole-containing amine. For example:
- Method A : React 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid with 2-(1,3-thiazol-2-yl)ethylamine using a coupling agent such as HATU or EDCI in the presence of DIPEA, as demonstrated in analogous syntheses of peptidomimetic thiazole derivatives .
- Solvent Optimization : Use DMF or dichloromethane for improved solubility of intermediates. Monitor reaction progress via TLC or LC-MS to ensure completion.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Employ reverse-phase HPLC with a C18 column (e.g., 90% acetonitrile/water gradient) to assess purity (>95% is typical for research-grade material) .
- Spectroscopic Characterization :
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times, and controls). For example, if IC50 values vary in kinase inhibition studies, confirm target selectivity using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Metabolite Interference : Perform stability studies in assay buffers (e.g., plasma or liver microsomes) to rule out compound degradation confounding activity results .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the piperidine-thiazole scaffold’s orientation in hydrophobic pockets .
- ADME Prediction : Tools like SwissADME can predict logP (target ~2–3 for blood-brain barrier penetration) and metabolic hotspots (e.g., oxidation of the pyrimidine methyl groups) .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water mixtures. Refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the piperidine-thiazole linkage .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Catalyst Screening : Test alternative coupling agents (e.g., PyBOP vs. HATU) to improve efficiency.
- Temperature Control : Conduct reactions at 0°C to minimize side-product formation from reactive intermediates .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- PXRD : Compare diffraction patterns of batches to identify crystalline vs. amorphous forms.
- DSC/TGA : Measure melting points and thermal decomposition profiles to assess stability .
Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma exposure (AUC) and tissue distribution in rodent models. Low bioavailability may explain reduced in vivo activity despite strong in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidated or oxidized derivatives) that accumulate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
